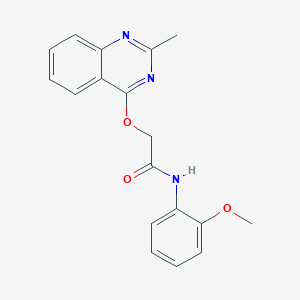

2-(3,4-dimethoxyphenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a synthetic molecule that appears to be designed for potential therapeutic applications. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, stability, and biological activity, which can be informative for the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77% and involved improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of the compound of interest, considering the similarities in the acetamide moiety and the need for precise control over the reaction conditions to achieve high purity and yield.

Molecular Structure Analysis

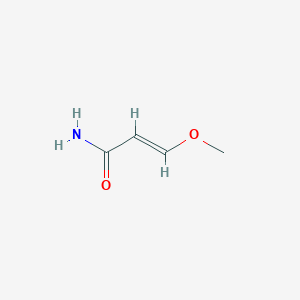

The molecular structure of the compound includes a 3,4-dimethoxyphenyl group and a 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl group, both of which are connected through an acetamide linker. The presence of dimethoxy and dimethyl groups suggests potential for increased lipophilicity and possibly an impact on the molecule's interaction with biological targets. The structure of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, as mentioned in the second paper, indicates that modifications on the core structure, such as the introduction of gem-dimethyl groups, can lead to significant changes in biological activity and stability .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of sodium hydride or potassium hydroxide as bases, acetone as a solvent, and bromoethane as an ethylating reagent . These conditions suggest that the compound of interest may also be synthesized using similar reagents and conditions, with careful optimization required to ensure the stability and purity of the final product.

Physical and Chemical Properties Analysis

While the papers do not provide specific information on the physical and chemical properties of the compound , they do offer insights into related compounds. For example, the introduction of gem-dimethyl groups was found to improve plasmatic stability . This suggests that the dimethyl groups in the compound of interest may confer similar stability benefits. Additionally, the high purity of related compounds achieved through optimized synthesis methods indicates that with careful processing, a high degree of purity can also be expected for the compound of interest .

科学的研究の応用

Synthesis and Chemical Properties

- N-Acylcatecholamines and 3,4-Dihydro-6,7-isoquinolinediols can be derived from N-acyl-3,4-dimethoxyphenethylamines using boron tribromide. This process offers a new method for producing higher halogenated 1-(haloalkyl)-3,4-dihydroisoquinolines (Niederstein & Peter, 1989).

Analgesic and Anti-Inflammatory Activities

- Cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide leads to the creation of compounds with significant analgesic and anti-inflammatory effects, such as (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides (Yusov et al., 2019).

Synthesis of Crispine A

- A high yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide results in compounds that can be reduced to (±)-crispine A (King, 2007).

Structural and Fluorescence Properties

- Certain isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, display unique structural aspects and fluorescence properties, forming gels or crystalline solids under different conditions (Karmakar et al., 2007).

Antitumor Activity

- Novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for in vitro antitumor activity, showing significant potential against various cancer cell lines (Al-Suwaidan et al., 2016).

Antifungal Agents

- Derivatives such as 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species (Bardiot et al., 2015).

Therapeutic Effect in Viral Infections

- Novel anilidoquinoline derivatives have shown therapeutic efficacy in treating Japanese encephalitis, exhibiting significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-14-5-7-17-13-18(23(27)25-22(17)15(14)2)9-10-24-21(26)12-16-6-8-19(28-3)20(11-16)29-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVAEIVBPOGIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2546766.png)

![2-(2,4-difluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2546769.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)